2-Isopropoxyethyl carbamate

Description

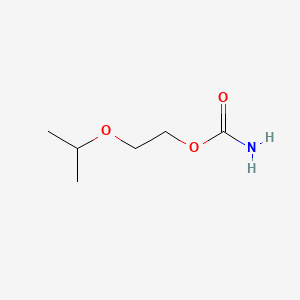

Structure

2D Structure

3D Structure

Properties

CAS No. |

67952-46-9 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-propan-2-yloxyethyl carbamate |

InChI |

InChI=1S/C6H13NO3/c1-5(2)9-3-4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

WFGYALSKIQVJKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 2 Isopropoxyethyl Carbamate

Traditional and Modern Approaches for Carbamate (B1207046) Synthesis

The construction of the carbamate functional group is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. uantwerpen.be A variety of methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Isocyanate-Based Carbamylation Reactions

A prevalent and traditional method for synthesizing carbamates involves the reaction of an isocyanate with an alcohol. uantwerpen.benih.gov This reaction is typically efficient and proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.govconicet.gov.ar The versatility of this method allows for the preparation of a wide array of carbamate derivatives. nih.gov For instance, the reaction of an appropriate isocyanate with 2-isopropoxyethanol (B94787) would directly yield 2-isopropoxyethyl carbamate. The isocyanates themselves can be generated through various means, including the thermal decomposition of acyl azides in the Curtius rearrangement or from primary amides in the Hofmann rearrangement. tcichemicals.comwikipedia.org

Carbonylation Reactions for Carbamate Formation

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen)

Several classical name reactions in organic chemistry provide access to isocyanates, which are key intermediates in carbamate synthesis. uantwerpen.be

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate. wikipedia.orgacs.orgorgsyn.org The acyl azide can be generated from a carboxylic acid, for example, by reaction with diphenylphosphoryl azide (DPPA) or a combination of a chloroformate and sodium azide. acs.orgorgsyn.org This one-pot conversion of carboxylic acids to carbamates is a widely used synthetic tool. acs.org

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (like bromine) and a strong base to yield an isocyanate. tcichemicals.comwikipedia.org This isocyanate can then be hydrolyzed to an amine or reacted with an alcohol to form a carbamate. tcichemicals.comwikipedia.org Variations of this reaction use reagents like N-bromoacetamide (NBA) and can be highly efficient for preparing carbamates. organic-chemistry.org An electrochemical version of the Hofmann rearrangement has also been developed, offering a greener alternative by avoiding the use of corrosive halogens. rsc.org

Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid or its derivative into an isocyanate. sci-hub.senumberanalytics.comnumberanalytics.com This isocyanate can then be intercepted by an alcohol to afford the corresponding carbamate. numberanalytics.com Catalytic versions of the Lossen rearrangement have been developed to make the process more sustainable. organic-chemistry.orgkit-technology.de For example, N-methylimidazole can catalyze the conversion of hydroxamic acids to carbamates in a one-pot procedure. sci-hub.seorganic-chemistry.org

Carbon Dioxide-Mediated Carbamate Synthesis

The use of carbon dioxide (CO2) as a renewable C1 building block for chemical synthesis has gained significant attention. uantwerpen.benih.gov Several methods have been developed for the direct synthesis of carbamates from CO2, amines, and other reagents. uantwerpen.benih.govresearchgate.net These reactions can be promoted by various catalysts and reaction conditions.

One approach involves a three-component coupling of an amine, CO2, and a halide in the presence of a base like cesium carbonate. organic-chemistry.org Another strategy utilizes an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to capture CO2 with an amine, forming a carbamic acid intermediate that can be further reacted. uantwerpen.bersc.org Electrocatalytic methods are also emerging, allowing for the synthesis of carbamates from CO2 and amines under mild conditions without the need for additional dehydrating agents or bases. rsc.orgchemistryviews.org

Table 1: Comparison of Carbamate Synthesis Methods

| Method | Key Reagents | Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate-Based | Isocyanate, Alcohol | - | High efficiency, broad scope. uantwerpen.benih.gov | Isocyanates can be toxic and moisture-sensitive. thieme-connect.com |

| Carbonylation | Amine, Alcohol, CO, Metal Catalyst | Metal-carbonyl complexes | Utilizes readily available CO. unizar.es | Often requires high pressure and temperature. unizar.es |

| Curtius Rearrangement | Carboxylic Acid, Azide Source | Acyl azide, Isocyanate | One-pot synthesis from carboxylic acids. acs.org | Use of potentially explosive azides. sci-hub.se |

| Hofmann Rearrangement | Primary Amide, Halogen, Base | Isocyanate | Starts from readily available amides. tcichemicals.com | Use of stoichiometric and often harsh reagents. rsc.org |

| Lossen Rearrangement | Hydroxamic Acid | Isocyanate | Milder conditions compared to Curtius and Hofmann. sci-hub.se | Substrate-specific limitations. sci-hub.se |

| CO2-Mediated | Amine, CO2, Catalyst | Carbamic acid | Utilizes renewable CO2. uantwerpen.benih.gov | CO2 activation can be challenging. uantwerpen.be |

Other Catalytic and Metal-Free Synthetic Routes

Beyond the aforementioned methods, a variety of other catalytic and metal-free approaches for carbamate synthesis have been developed. Tin catalysts, for example, can facilitate the transcarbamoylation of alcohols with phenyl carbamate. thieme-connect.com Organocatalysts, such as triazabicyclodecene (TBD), have been shown to be effective for the synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines under ambient conditions. nih.govscispace.com Additionally, heteropolyacids have been employed as solid acid catalysts for the synthesis of primary carbamates from alcohols or phenols and sodium cyanate (B1221674) under solvent-free conditions. sciforum.net Metal-free methods utilizing CO2 have also been a focus, aiming for more sustainable and environmentally friendly processes. uantwerpen.benih.gov

Synthesis of the 2-Isopropoxyethyl Moiety and its Precursors

The synthesis of the 2-isopropoxyethyl portion of the target molecule requires the formation of 2-isopropoxyethanol, also known as ethylene (B1197577) glycol monoisopropyl ether. sigmaaldrich.com This precursor is a key intermediate in various organic syntheses, including the preparation of pharmaceuticals like Bisoprolol. google.comsynzeal.com

A common method for preparing glycol ethers is the etherification of an alcohol with an epoxide. In the case of 2-isopropoxyethanol, this involves the reaction of isopropanol (B130326) with ethylene oxide. google.com This reaction is typically catalyzed by an acid or a base. For instance, methyl disulfonate has been used as a catalyst for the ethoxylation of n-propanol with ethylene oxide. google.com Another approach involves the reaction of ethylene glycol with an isopropylating agent. For example, the reaction of ethylene glycol with low-carbon aliphatic alcohols like isopropanol can be catalyzed by an acid to produce the corresponding glycol ether. google.com

Alternatively, 2-isopropoxyethanol can be synthesized by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica. google.com This method is particularly relevant in the synthesis of Bisoprolol intermediates. google.com The properties of 2-isopropoxyethanol are well-documented, and it is commercially available. sigmaaldrich.comsigmaaldrich.comthermofisher.com

Routes to 2-Isopropoxyethanol

2-Isopropoxyethanol serves as a crucial precursor for the synthesis of this compound. thermofisher.comfishersci.no Its synthesis can be achieved through various methods, with one notable route involving the reaction of propylene (B89431) oxide with a mixture of alcohols. chemicalbook.com In a specific example, propylene oxide is added to an equimolar mixture of isopropanol, tert-butanol, and ethanol (B145695) in the presence of trimethyl borate (B1201080) and hydrofluoric acid as catalysts. chemicalbook.com This reaction yields a mixture of monopropoxylated derivatives of the respective alcohols, from which 2-isopropoxyethanol can be isolated. chemicalbook.com 2-Isopropoxyethanol is recognized as a valuable multipurpose intermediate in organic synthesis. thermofisher.comfishersci.no

Table 1: Example Synthesis of 2-Isopropoxyethanol Precursors

| Reactant | Molar Amount | Catalyst | Product Type |

|---|---|---|---|

| Propylene Oxide | - | Trimethyl borate, 48% aq. HF | Monopropoxylated derivatives |

| iso-Propanol | 0.2 mol | Trimethyl borate, 48% aq. HF | Monopropoxylated derivatives |

| tert-Butanol | 0.2 mol | Trimethyl borate, 48% aq. HF | Monopropoxylated derivatives |

Functionalization of 2-Isopropoxyethyl Alcohol Derivatives

The hydroxyl group of 2-isopropoxyethanol is the primary site for functionalization, allowing for the creation of diverse derivatives. These reactions are fundamental to incorporating the 2-isopropoxyethyl moiety into larger molecules, such as the active pharmaceutical ingredient Bisoprolol. synzeal.comgoogle.com

Key functionalization reactions include:

Etherification : 2-Isopropoxyethanol can react with other alcohols, such as 4-hydroxybenzyl alcohol, to form an ether linkage. google.com This reaction can be catalyzed by sulfuric acid adsorbed on silica, providing an efficient method for creating complex ethers. google.com This process is a key step in an improved synthesis of a Bisoprolol intermediate. google.com

Esterification : The alcohol can be esterified with carboxylic acids. For instance, it reacts with 4-hydroxybenzoic acid to produce 2-isopropoxyethyl 4-hydroxybenzoate, another important intermediate in the synthesis of related pharmaceutical compounds. ijper.org

Modern synthetic methods offer broader possibilities for the functionalization of alcohols, which could be applied to 2-isopropoxyethanol and its derivatives. These advanced strategies include:

Radical-mediated C-H Functionalization : Techniques involving hydrogen-atom transfer (HAT) can enable the functionalization of typically inert C-H bonds. d-nb.info For alcohols, this allows for modifications at positions remote from the hydroxyl group, providing access to complex structures that are otherwise difficult to synthesize. d-nb.inforesearchgate.net

Reaction with Epoxides : The hydroxyl group of 2-isopropoxyethanol can be used to open epoxide rings. Glycidyl esters, for example, can be functionalized with alcohols in the presence of a strong acid catalyst to yield β-alkoxyalcohols, introducing new functionalities. nih.gov

Palladium-catalyzed C-H Arylation : Using directing groups, it is possible to achieve meta-C–H arylation of phenylethyl and benzylic alcohol derivatives, a strategy that could be adapted for aryl-containing derivatives of 2-isopropoxyethanol. rsc.org

Targeted Synthesis Strategies for this compound

The synthesis of this compound (CAS 67952-46-9) involves the formation of a carbamate group from the precursor alcohol, 2-isopropoxyethanol. bldpharm.com

While specific industrial-scale syntheses for this compound are not extensively detailed in the literature, efficient pathways can be proposed based on established methods for carbamate formation.

Table 2: Plausible Synthetic Pathways to this compound

| Pathway | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Isocyanate Method | 2-Isopropoxyethanol | Isocyanic Acid (or its salts, e.g., KOCN) | Direct addition to the alcohol. Often requires acidic conditions to generate HNCO in situ. |

| Chloroformate Method | 2-Isopropoxyethyl chloroformate | Ammonia (B1221849) | A two-step approach where the alcohol is first converted to a chloroformate, which then reacts with ammonia. |

| Phosgene (B1210022) Equivalent Method | 2-Isopropoxyethanol | Triphosgene, CDI | The alcohol reacts with a phosgene equivalent, followed by the addition of ammonia. Avoids the use of highly toxic phosgene gas. |

These methods leverage common reactions in organic chemistry, such as the reaction of alcohols with isocyanates or activated carbonyl compounds, to efficiently construct the carbamate functional group.

This compound itself is an achiral molecule. Therefore, stereoselective synthesis is not a consideration unless chiral centers are present elsewhere in a target molecule containing this moiety or if isotopically labeled chiral precursors are used. google.com

However, the principles of stereoselective synthesis are critical when creating more complex carbamate-containing molecules. google.comgoogle.com If a chiral analog of 2-isopropoxyethanol were used, the subsequent carbamation step would need to proceed without affecting the existing stereocenter. In the synthesis of complex natural products or pharmaceuticals, stereoselective methods are often employed to construct specific 2-amino-1,3-diol motifs, where a carbamate may serve as a key intermediate or a protecting group. beilstein-journals.org Such syntheses can involve:

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. google.com

Asymmetric Catalysis : Employing chiral catalysts to favor the formation of one stereoisomer over another.

Substrate Control : Utilizing existing stereocenters within the starting material to influence the stereochemistry of newly formed centers. beilstein-journals.org

For example, the stereoselective aminohydroxylation of allylic carbamates is a known method for producing chiral amino alcohol structures. beilstein-journals.org

Chemo- and regioselectivity are crucial for the efficient synthesis of this compound, ensuring that the reaction occurs at the desired functional group and position.

Regioselectivity : In the synthesis starting from 2-isopropoxyethanol, the molecule possesses two distinct oxygen-containing functional groups: a primary alcohol and an isopropyl ether. The primary hydroxyl group is significantly more nucleophilic and reactive than the ether oxygen. Therefore, reactions aimed at forming the carbamate, such as reaction with an isocyanate or chloroformate, will occur exclusively at the hydroxyl group. This inherent difference in reactivity ensures very high regioselectivity.

Chemoselectivity : When synthesizing more complex molecules containing the this compound fragment, other reactive functional groups may be present. Chemoselective synthesis aims to modify only the desired group. For instance, a highly effective and chemoselective methodology for synthesizing carbamates directly from amines using CO₂ at room temperature and atmospheric pressure has been described. nih.gov While this applies to amines, similar catalyst-controlled systems can be envisioned for alcohols, allowing for carbamate formation in the presence of other sensitive groups. Catalyst-controlled carbocyclization of alkynyl ketones demonstrates how the choice of catalyst (e.g., rhodium vs. copper) can dictate the reaction pathway, leading to different products with high selectivity. nih.gov This principle of catalyst control is a cornerstone of modern selective synthesis.

Chemical Transformations of this compound

This compound can undergo various chemical transformations involving its carbamate and ether functionalities. The reactivity of the carbamate group is of primary interest.

N-Alkylation/N-Acylation : The N-H bond of the primary carbamate is nucleophilic and can be deprotonated by a suitable base. The resulting anion can react with electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted carbamates.

Hydrolysis : The carbamate group, being an ester of carbamic acid, can be hydrolyzed under acidic or basic conditions to yield 2-isopropoxyethanol, ammonia (or an amine), and carbon dioxide. This reaction is essentially the reverse of its formation.

Reaction with Aldehydes : The carbamate can react with aldehydes, such as formaldehyde, to form N-hydroxymethyl derivatives, which can be used in further functionalization.

Ether Cleavage : The isopropoxyethyl ether linkage is generally stable under many reaction conditions. However, it can be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would break the molecule into an ethanol derivative and an isopropyl derivative.

An example of a transformation involving a related structure is the synthesis of 1,1′-(9-(2-Isopropoxyethyl)-9H-carbazole-3,6-diyl)bis(ethan-1-one), where a 2-isopropoxyethyl group is attached to a carbazole (B46965) nitrogen atom. nih.gov While this does not start from this compound itself, it illustrates the types of C-N bond formations the 2-isopropoxyethyl moiety can participate in.

Hydrolysis Mechanisms and Kinetics of Carbamate Esters

The stability of carbamate esters, including this compound, is significantly influenced by the pH of the surrounding medium. The hydrolysis of these compounds, particularly under basic conditions, is a critical aspect of their chemical behavior.

The base-catalyzed hydrolysis of N-unsubstituted or N-monosubstituted carbamates, such as this compound, generally proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This process involves the deprotonation of the carbamate nitrogen to form a carbamate anion, which then undergoes the rate-determining elimination of the alkoxy group (2-isopropoxyethanol in this case) to yield an isocyanate intermediate. rsc.org This highly reactive isocyanate is subsequently attacked by water to form a carbamic acid, which readily decarboxylates to produce an amine and carbon dioxide. nih.gov

The general mechanism for the base-catalyzed hydrolysis of this compound can be outlined as follows:

Deprotonation: A base removes the acidic proton from the nitrogen atom of the carbamate group, forming a conjugate base (anion).

Elimination: The conjugate base eliminates the 2-isopropoxyethyl group, forming an isocyanate intermediate and a 2-isopropoxyethoxide anion.

Hydration and Decarboxylation: The isocyanate intermediate rapidly reacts with water to form the unstable carbamic acid, which then decomposes to ammonia and carbon dioxide.

The kinetics of carbamate hydrolysis are dependent on several factors, including the structure of the alcohol and amine moieties, as well as the reaction conditions such as pH and temperature. nih.gov For N-monosubstituted carbamates, the rate of hydrolysis is influenced by the electronic effects of the substituents on both the nitrogen and the oxygen atoms. rsc.org Electron-withdrawing groups on the aryl ring of aryl carbamates have been shown to increase the rate of hydrolysis. rsc.org While specific kinetic data for this compound is not extensively documented in the provided literature, general principles of carbamate hydrolysis can be applied.

Table 1: Factors Influencing the Rate of Carbamate Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases significantly with increasing pH (base-catalyzed). | The formation of the carbamate anion (conjugate base) is favored at higher pH, which is a key step in the E1cB mechanism. rsc.org |

| Temperature | Increases with increasing temperature. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate. |

| Substituents on Nitrogen | N-monosubstituted carbamates are generally less stable than N,N-disubstituted carbamates. nih.gov | N,N-disubstituted carbamates cannot undergo the E1cB elimination pathway and hydrolyze via a slower BAC2 mechanism. rsc.org |

| Leaving Group (Alkoxy Group) | A better leaving group (more stable alkoxide) will increase the rate of hydrolysis. | The stability of the leaving alkoxide anion influences the rate of the elimination step. |

Transcarbamoylation Reactions

Transcarbamoylation is a chemical transformation where the alcohol or amine moiety of a carbamate is exchanged with another alcohol or amine. This reaction is of significant interest, particularly in the field of polymer chemistry for the recycling and reprocessing of polyurethanes. rsc.orgresearchgate.net The reaction can be catalyzed by bases, acids, or certain metal catalysts. researchgate.net

For this compound, a transcarbamoylation reaction would involve reacting it with an alcohol or an amine in the presence of a suitable catalyst. For instance, reacting this compound with a different alcohol (R'-OH) would result in the formation of a new carbamate and the release of 2-isopropoxyethanol.

The general scheme for the base-catalyzed transcarbamoylation of this compound with an alcohol (R'-OH) is as follows:

Nucleophilic Attack: The alkoxide (R'-O⁻), generated from the alcohol by the base catalyst, attacks the carbonyl carbon of the this compound.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating the 2-isopropoxyethoxide anion to form the new carbamate.

This process is reversible, and the position of the equilibrium is dependent on the relative concentrations and nucleophilicity of the alcohols and alkoxides present. Tin-based catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are also known to be effective for transcarbamoylation reactions. researchgate.net

Derivatization for Modified Functionality

The derivatization of this compound can be undertaken for several purposes, including enhancing its analytical detection or modifying its chemical and physical properties for specific applications. Various functional groups can be introduced by reacting the carbamate moiety.

One common derivatization technique, particularly for analytical purposes such as gas chromatography-mass spectrometry (GC-MS), is silylation. nih.gov Reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.

Another approach to derivatization involves the reaction of the N-H group with various electrophiles. For instance, methylation can be achieved using reagents like sodium hydride and methyl iodide. nih.gov This reaction proceeds by deprotonation of the nitrogen followed by nucleophilic attack on the methyl iodide.

Furthermore, the carbamate can be a precursor for the synthesis of other functional molecules. For example, the reaction of carbamates with Grignard reagents can lead to the formation of esters, although this is more common with imidazolecarboxylates. organic-chemistry.org

Table 2: Examples of Derivatization Reactions for Carbamates

| Derivatization Method | Reagents | Purpose | Resulting Functional Group |

| Silylation | Bis-(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability for GC-MS analysis. nih.gov | N-Trimethylsilyl |

| Methylation | Sodium hydride, Dimethyl sulfoxide, Methyl iodide | To introduce a methyl group on the nitrogen atom. nih.gov | N-Methyl |

| Acylation | Acyl chlorides, Chloroformates | To introduce an acyl group, potentially altering the compound's reactivity and biological activity. researchgate.net | N-Acyl |

| Reaction with Isocyanates | Aryl isocyanates | To form N-substituted ureas, which can have applications in materials science and medicinal chemistry. organic-chemistry.org | N-Ureido |

These derivatization strategies highlight the versatility of the carbamate functional group in this compound, allowing for its modification to suit a variety of scientific and industrial needs.

Mechanistic Investigations and Biological Targets

Mechanistic Hypotheses for Carbamate (B1207046) Bioactivity

The bioactivity of carbamates is not governed by a single mechanism but rather a concert of actions at the molecular level.

A primary mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govwho.int This inhibition occurs through the carbamylation of a serine residue within the enzyme's active site. researchgate.net This process involves a nucleophilic attack by the serine oxygen on the carbonyl group of the carbamate, leading to the formation of a carbamylated enzyme. researchgate.net This complex is more stable than the acetylated enzyme formed during acetylcholine hydrolysis, but the inhibition is typically reversible as the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme. nih.govresearchgate.net This type of inhibition is often referred to as "pseudoirreversible". researchgate.netresearchgate.net

The interaction is not always straightforward. For instance, some carbamates, like phenothiazine (B1677639) carbamates, exhibit pseudoirreversible inhibition of acetylcholinesterase but show reversible inhibition of butyrylcholinesterase (BChE). nih.govacs.org This differential inhibition is attributed to π-π interactions between the carbamate's molecular structure and specific amino acid residues in the active site of BChE. nih.govacs.org

Beyond enzyme inhibition, carbamates can directly interact with and modulate various receptors. For example, certain carbamate insecticides, such as carbaryl (B1668338) and carbofuran (B1668357), have been shown to be structural mimics of the neurohormone melatonin (B1676174) and can bind to human melatonin receptors, MT1 and MT2. nih.gov These interactions can disrupt the normal homeostatic balance maintained by melatonin signaling. nih.gov Studies have demonstrated that these carbamates compete with 2-[¹²⁵I]-iodomelatonin for binding to these receptors, with a higher affinity for the MT2 receptor. nih.gov The binding can lead to alterations in circadian rhythms, a key function regulated by melatonin. researchgate.net

Furthermore, the toxic effects of some carbamates are linked to their impact on the cholinergic system, which involves both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). mdpi.com By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of these receptors. mdpi.com This overstimulation can trigger a cascade of intracellular events, including an influx of calcium ions (Ca²⁺) and the activation of various downstream signaling pathways. mdpi.com

Carbamates have been shown to influence fundamental cellular processes such as autophagy and apoptosis (programmed cell death). Autophagy is a cellular "housekeeping" process that removes damaged organelles and protein aggregates. thno.orgopenaccessjournals.com In the context of cancer, autophagy can have a dual role, either promoting cell survival or leading to cell death. thno.orgnih.gov

Some aromatic carbamates have demonstrated neuroprotective effects by modulating these pathways. acs.org For instance, certain derivatives have been found to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell survival. acs.org These compounds can also activate autophagy by inducing the expression of beclin 1. acs.org

Conversely, in some cancer cells, the induction of autophagy by certain treatments can be a survival mechanism. frontiersin.org Therefore, combining an autophagy inducer with an autophagy inhibitor is being explored as a therapeutic strategy. frontiersin.org The modulation of these pathways is complex and can be influenced by the specific carbamate compound, cell type, and the duration of exposure. nih.gov For example, some carbamates can directly interact with key proteins in the Nrf2 signaling pathway, which plays a role in cellular defense against oxidative stress, leading to either activation or inhibition of the pathway. nih.gov

Preclinical Mechanistic Studies on Carbamate Analogues with 2-Isopropoxyethyl Moieties

While general carbamate mechanisms are well-documented, specific research into analogues containing the 2-isopropoxyethyl group provides more targeted insights.

In vitro studies are crucial for dissecting the molecular mechanisms of action. Cell-based assays allow researchers to observe the direct effects of compounds on cellular functions in a controlled environment. For carbamate analogues, these assays often focus on enzyme inhibition and receptor binding. For example, a study on carbamate derivatives of (-)-physostigmine evaluated their inhibitory activity against AChE and BChE in vitro. nih.gov While specific data on 2-isopropoxyethyl carbamate itself is limited in the provided search results, the methodology is standard for this class of compounds. Such studies typically determine the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compounds. mdpi.comnih.gov

A search for patent information reveals the inclusion of a "2-isopropoxyethyl" moiety in the structure of compounds described as autophagy inhibitors, suggesting its potential role in this cellular process. epo.org Further in vitro studies would be necessary to confirm and characterize this activity.

Table 1: Representative In Vitro Assay Data for Carbamate Analogues

| Carbamate Analogue | Target | Assay Type | Finding |

| Phenyl carbamate derivatives | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | IC₅₀ values in the nanomolar range. nih.gov |

| (-)-Physostigmine analogues | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Varied potency depending on the substituent. nih.gov |

| Resveratrol-based carbamates | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | High selectivity for BChE over AChE. mdpi.com |

| Carbaryl, Carbofuran | Melatonin Receptors (MT1, MT2) | Radioligand Binding Assay | Competitive binding with melatonin. nih.gov |

This table is for illustrative purposes and based on general findings for carbamate analogues, as specific data for this compound was not available in the provided search results.

Preclinical in vivo studies in animal models are essential for understanding the physiological effects of a compound and its mechanism of action in a whole organism. These studies can validate the findings from in vitro assays and provide insights into pharmacokinetics and potential therapeutic effects.

For instance, in vivo studies on P2Y₂ receptor antagonists, a class of compounds that can include carbamate structures, have been conducted in mouse models of lung inflammation and fibrosis. nih.govacs.org These studies demonstrated that antagonism of the P2Y₂ receptor can reduce inflammation and fibrosis, highlighting a potential therapeutic application. nih.govacs.org

Similarly, the neuroprotective effects of aromatic carbamates observed in vitro would be further investigated in animal models of neurodegenerative diseases. acs.org In the context of cancer, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor efficacy of new compounds. scispace.com Studies on carbazole (B46965) analogues, for example, have utilized mouse models of Human African Trypanosomiasis to assess their therapeutic potential. acs.orgresearchgate.net

While specific in vivo mechanistic data for this compound is not detailed in the provided search results, the established methodologies for related carbamate analogues would be applicable to investigate its effects in animal models.

Identification of Molecular Targets and Binding Interactions

The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For carbamates, this process involves a combination of computational and experimental strategies to pinpoint and validate their biological partners.

Target validation for carbamate compounds often employs a variety of strategies to confirm the relevance of a potential biological target. Computational methods, such as molecular docking, are frequently used to predict the binding of carbamate ligands to protein targets. nih.govnih.gov These in silico approaches can help prioritize potential targets for further experimental validation. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that has been successfully used to identify the targets of carbamate-based inhibitors. This technique utilizes reactive probes that covalently bind to the active site of enzymes, allowing for their identification and characterization within a complex proteome. N-Hydroxysuccinimidyl (NHS) carbamates, for example, have been identified as a promising class of serine hydrolase inhibitors with minimal cross-reactivity, demonstrating the utility of this approach in target deconvolution.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models for carbamate derivatives helps in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds. plos.org These models, combined with molecular docking and dynamics simulations, provide a comprehensive approach to identifying and validating molecular targets. plos.org

Molecular docking studies are instrumental in visualizing these interactions. For instance, docking studies of carbamate inhibitors with acetylcholinesterase (AChE) have revealed key interactions with amino acid residues in the active site. nih.govplos.org Similarly, the crystal structure of monoacylglycerol lipase (B570770) (MAGL) has been used to predict the binding of carbamate analogues, revealing potential binding sites and favorable interactions. nih.gov These computational analyses, often complemented by experimental techniques like X-ray crystallography, provide detailed insights into the binding mode and the specific atoms involved in the interaction.

Biological Activity Spectrum of Related Carbamates (General Context for Potential Research Avenues for this compound)

The carbamate scaffold is associated with a wide range of biological activities, suggesting that this compound could potentially interact with various biological pathways. The following subsections highlight some of the well-documented activities of related carbamate compounds, which could serve as a starting point for investigating the biological profile of this compound.

Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.orgcore.ac.uk Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in various conditions, including neuroinflammation and pain. acs.org Several classes of carbamates have been identified as potent and selective inhibitors of MAGL. nih.govacs.orgcore.ac.uk

For example, N-hydroxysuccinimidyl (NHS) carbamates and O-hexafluoroisopropyl (HFIP) carbamates have been developed as selective MAGL inhibitors. acs.orgcore.ac.uk Docking studies have been employed to understand the binding of these carbamate inhibitors to the MAGL active site. nih.gov The development of flavonoid carbamate hybrids has also shown promising dual inhibitory activity against both acetylcholinesterase and MAGL. rsc.org The inhibitory activity of various carbamates against MAGL is often assessed using in vitro enzymatic assays. rsc.org

Below is a table summarizing the MAGL inhibitory activity of selected carbamate compounds:

| Compound | Target Enzyme | IC50 Value | Reference |

| Flavonoid Carbamate C3 | MAGL | 22.86 μM | rsc.org |

| Flavonoid Carbamate C5 | MAGL | 46.65 μM | rsc.org |

| Carbamate Analogue 16 | hMAGL | Reduced activity to 26% of control at 100 μM | nih.gov |

| KML29 (HFIP carbamate) | rat MAGL | 43 nM | core.ac.uk |

This table is for illustrative purposes and showcases the potential of the carbamate scaffold for MAGL inhibition.

Carbamate derivatives have demonstrated significant neuroprotective effects through various mechanisms. acs.orgaub.edu.lb One key mechanism involves the modulation of apoptotic pathways. acs.org Aromatic carbamates, for instance, have been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby protecting neurons from cell death. acs.orgaub.edu.lb

Furthermore, some carbamates can enhance autophagy, a cellular process responsible for clearing damaged organelles and protein aggregates, which is often dysfunctional in neurodegenerative diseases. acs.orgaub.edu.lb This is achieved through the induction of beclin 1, a key protein in the autophagy pathway. acs.org The neuroprotective effects of certain carbamates are not dependent on the mechanisms of action of parent scaffolds like flupirtine, indicating novel pathways of action. acs.org Multifunctional compounds containing a carbamate moiety have also been designed to target multiple pathways involved in neurodegeneration, including cholinesterase inhibition and NMDA receptor antagonism. google.com

The table below highlights some neuroprotective activities of carbamate compounds:

| Compound Class | Neuroprotective Mechanism | Key Findings | Reference |

| Aromatic Carbamates | Increased Bcl-2/Bax ratio, Autophagy induction | Protected up to 80% of neurons from apoptosis at 100 nM | acs.orgaub.edu.lb |

| Benzimidazole (B57391) Carbamates (2h and 3h) | JNK3 Inhibition | Improved cognitive function in AD mouse models | nih.gov |

This table illustrates the diverse neuroprotective strategies employed by carbamate-containing molecules.

The carbamate functional group is also present in compounds with antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Carbamate derivatives of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (B1682478) have been synthesized and shown to inhibit HIV replication, albeit at micromolar concentrations. nih.gov

More recently, research has focused on the HIV-1 capsid protein (CA) as a therapeutic target. mdpi.comresearchgate.net Small molecules that bind to the CA protein can disrupt its function, which is critical for multiple stages of the viral life cycle. mdpi.comnih.gov Carbamate-containing molecules have been designed as HIV-1 capsid binders. For instance, molecular hybridization of known CA inhibitors like PF74 and GS-6207 has led to the design of new sub-chemotypes incorporating a carbamate linkage. mdpi.comresearchgate.net Docking studies have been instrumental in predicting the binding modes of these novel carbamate derivatives to the HIV-1 capsid protein. mdpi.comresearchgate.net

The following table provides examples of carbamate-related compounds with anti-HIV activity:

| Compound Type | Viral Target | Mechanism/Activity | Reference |

| Stavudine Carbamate Analogues | HIV-1 Reverse Transcriptase | Inhibited HIV replication at micromolar concentrations | nih.gov |

| PF74/GS-6207 Molecular Hybrids | HIV-1 Capsid Protein | Designed as novel capsid binders | mdpi.comresearchgate.net |

This table exemplifies the application of the carbamate scaffold in the development of antiviral agents.

Antitubercular Agents (FtsZ targeting)

The rising prevalence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel drug targets. nih.gov The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog to eukaryotic tubulin, is an essential protein for bacterial cell division and has emerged as a promising target for new antitubercular agents. nih.govnih.gov FtsZ polymerizes in a GTP-dependent manner to form a cytokinetic Z-ring, which is crucial for bacterial cell division. nih.gov Inhibition of FtsZ assembly disrupts this process, ultimately leading to bacterial death. nih.gov

Carbamate derivatives, including those related to this compound, have been investigated for their potential to inhibit M. tuberculosis growth by targeting FtsZ. nih.govoup.com The mechanism of action involves the binding of these compounds to the FtsZ protein, which interferes with its polymerization and GTPase activity. nih.gov For instance, certain 2-alkoxycarbonylaminopyridine compounds have been shown to inhibit Mtb FtsZ polymerization in a dose-dependent manner. nih.gov Studies on trisubstituted benzimidazoles, which can feature carbamate moieties, have also yielded potent inhibitors of M. tuberculosis growth, with some compounds showing excellent inhibitory activity. nih.gov The development of agents targeting FtsZ is advantageous as it represents a new target, reducing the likelihood of cross-resistance with existing antituberculosis drugs. oup.com

Table 1: Research Findings on Carbamate Derivatives as Antitubercular Agents

| Compound Class | Target | Mechanism of Action | Significance |

|---|---|---|---|

| 2-Alkoxycarbonylaminopyridines | M. tuberculosis FtsZ | Inhibit FtsZ polymerization and GTPase activity. nih.gov | Represent a class of FtsZ inhibitors with potential for development as new antitubercular drugs. nih.gov |

Anticancer Potential

Microtubules are dynamic polymers of tubulin that play a critical role in various cellular processes, including cell division, motility, and intracellular transport. nih.govnih.gov Their essential function in mitosis makes them a key target for anticancer drugs. nih.govnih.gov Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death), forming the basis of many established cancer chemotherapies. portico.orgmdpi.com These microtubule-targeting agents typically bind to specific sites on tubulin, such as the colchicine (B1669291) binding site, inhibiting its polymerization. nih.gov

Carbamate-containing compounds, including benzimidazole carbamates, have been a focus of anticancer drug development due to their ability to function as microtubule-disrupting agents. nih.govportico.org These compounds can inhibit tubulin polymerization, leading to mitotic arrest and the inhibition of cancer cell growth. nih.govportico.org Their mechanism often involves binding to the colchicine site on tubulin, which can also confer anti-angiogenic properties. nih.gov The development of novel microtubule-targeted drugs is clinically important for overcoming issues of resistance and toxicity associated with existing therapies. nih.govnih.gov Research into various carbamate derivatives continues to yield compounds with potent antiproliferative activities against a range of cancer cell lines. mdpi.com

Table 2: Research Findings on the Anticancer Potential of Carbamate Derivatives

| Compound Class | Target | Mechanism of Action | Outcome |

|---|---|---|---|

| Benzimidazole Carbamates | Tubulin | Inhibit microtubule polymerization by binding to the colchicine site. nih.gov | Cell cycle arrest, apoptosis, and potential to overcome drug resistance. nih.govportico.org |

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. acs.orgnih.gov The carbamate produced then spontaneously decomposes to form another molecule of ammonia and carbonic acid. rsc.orgnih.gov This enzymatic activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, where the production of ammonia helps the bacterium to survive in the acidic environment of the stomach, contributing to gastritis and peptic ulcers. acs.orgmdpi.com Consequently, the inhibition of urease is a key therapeutic strategy for combating such infections. acs.org

Carbamate compounds have been investigated as potential urease inhibitors. nih.gov The mechanism of inhibition is often based on the interaction of the inhibitor with the two nickel ions in the active site of the urease enzyme. acs.orgresearchgate.net This binding can block the access of the natural substrate, urea, to the active site, thereby inhibiting the enzyme's catalytic activity. acs.orgresearchgate.net The effectiveness of inhibition depends on the specific chemical structure of the carbamate derivative. nih.gov Research has explored a wide array of compounds, and understanding their binding modes is crucial for the design of new, more potent, and specific urease inhibitors. acs.orgresearchgate.net

Table 3: Research Findings on Carbamate Derivatives as Urease Inhibitors

| Compound Class | Target Enzyme | Proposed Mechanism of Action | Therapeutic Relevance |

|---|---|---|---|

| Carbamates | Urease | Interaction with the nickel ions in the enzyme's active site, potentially mimicking a transition state. nih.govresearchgate.net | Potential for treating infections caused by urease-producing bacteria like H. pylori. acs.org |

Structure Activity Relationship Sar Studies for 2 Isopropoxyethyl Carbamate and Its Analogues

Rational Design of Carbamate (B1207046) Derivatives for Enhanced Bioactivity

The rational design of carbamate derivatives is a cornerstone in the development of new therapeutic agents. sci-hub.seresearchgate.net This process involves the strategic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. nih.gov For carbamates, this often entails altering the substituents on the nitrogen and oxygen atoms of the carbamate group to fine-tune interactions with biological targets. acs.orgnih.gov

Structure-activity relationship (SAR) studies are integral to this design process. By systematically modifying the structure of carbamate derivatives and evaluating their biological activity, researchers can identify which molecular features are crucial for their desired effects. nih.govnih.gov For instance, in the development of cholinesterase inhibitors for conditions like Alzheimer's disease, SAR studies have been instrumental in designing potent and selective compounds. sci-hub.senih.govresearchgate.net These studies have shown that modifications to the carbamate moiety can lead to compounds with significantly improved inhibitory activity against enzymes like acetylcholinesterase (AChE). researchgate.net

Elucidation of Key Structural Features for Desired Activity

The biological activity of 2-isopropoxyethyl carbamate and its analogues is intrinsically linked to their molecular architecture. Specific structural components play pivotal roles in their interactions with biological targets, influencing both their potency and selectivity.

Role of the Carbamate Moiety in Molecular Interactions

The carbamate group (-OC(O)N<) is a critical structural motif in a vast array of medicinally important molecules. acs.orgnih.govnih.gov Its significance stems from its unique chemical properties, acting as a hybrid of an ester and an amide. nih.gov This endows it with good chemical and proteolytic stability, which is advantageous for drug design. acs.orgnih.govnih.gov

A key feature of the carbamate moiety is its ability to participate in hydrogen bonding through its carbonyl group and the NH group. acs.orgnih.gov This hydrogen bonding capability is often crucial for the interaction of carbamate-containing drugs with their biological targets, such as enzymes and receptors. acs.orgnih.gov The carbamate group's ability to act as a peptide bond surrogate is another reason for its widespread use in medicinal chemistry, as it can mimic the structure of peptides while offering improved stability. acs.orgnih.gov

Furthermore, the carbamate functionality imposes a degree of conformational restriction on the molecule due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group. acs.orgnih.gov This conformational rigidity can be beneficial for locking the molecule into a bioactive conformation, thereby enhancing its affinity for the target. The rate of hydrolysis of the carbamate group is also a critical factor, as it can determine the duration and intensity of the drug's pharmacological activity. acs.orgnih.gov

Influence of the 2-Isopropoxyethyl Group on Activity and Specificity

In specific applications, the 2-isopropoxyethyl group has been identified as a key linker in active compounds. For example, in a study of purine (B94841) analogs as Hsp90 inhibitors, a derivative containing a 2-isopropoxyethyl linker was among the most active compounds, demonstrating an inhibitory activity of 1.7 μM. nih.gov This highlights the direct contribution of this specific group to the biological potency of the molecule. The steric and electronic properties of the 2-isopropoxyethyl group can also play a role in determining the selectivity of the compound for its target, helping to minimize off-target effects.

Computational Approaches in SAR Studies

Computational methods have become indispensable tools in modern drug discovery, providing powerful means to investigate and predict the structure-activity relationships of chemical compounds. These approaches offer insights that can guide the rational design and optimization of new drug candidates. frontiersin.orgnih.govscielo.sa.cr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the key molecular descriptors that are correlated with the observed biological effect. plos.org

For carbamate derivatives, QSAR studies have been successfully employed to predict their bioactivity and to guide the design of new, more potent analogues. nih.govplos.org These models can be developed using various statistical methods, such as multiple linear regression (MLR), and are rigorously validated to ensure their predictive power. mdpi.comresearchgate.net For instance, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that could predict the biological activity of analogues with high accuracy. nih.gov In another study focused on acetylcholinesterase inhibitors, a 2D-QSAR model was developed that demonstrated satisfactory statistical properties and was used to design novel carbamate-based inhibitors. plos.org

The descriptors used in QSAR models can be of various types, including constitutional, topological, geometrical, and electronic descriptors, which collectively capture the essential structural features of the molecules. The insights gained from QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

| QSAR Study Focus | Key Findings/Model Performance | Reference |

| Carbamate Anticonvulsants | Identified five crucial structural descriptors; predicted bioactivity with 85-90% accuracy. | nih.gov |

| Acetylcholinesterase Inhibitors | Developed a robust 2D-QSAR model (R² = 0.81, Q²cv = 0.56) to guide inhibitor design. | plos.org |

| Butylcholinesterase Inhibitors | MLR model showed high predictive power (R²test = 0.817) and robustness. | researchgate.net |

| Dual AChE and MAO-B Inhibitors | 3D-QSAR model with high correlation (R² = 0.994) and predictive power (Q² = 0.60). | epa.gov |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. up.ac.za This method is instrumental in understanding the binding mode of a drug candidate at the atomic level and in identifying the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For carbamate derivatives, molecular docking studies have been widely used to elucidate their binding mechanisms with various biological targets. nih.govmdpi.com For example, in the context of Alzheimer's disease, docking studies have helped to visualize how carbamate-based inhibitors interact with the active site of acetylcholinesterase. plos.orgnih.gov These studies can reveal the crucial amino acid residues involved in the binding and can guide the design of new inhibitors with improved affinity and selectivity.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. frontiersin.orgnih.govscielo.sa.crup.ac.za MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. up.ac.za These simulations can be used to assess the stability of the docked conformation, to calculate binding free energies, and to identify any conformational changes that may occur upon ligand binding. frontiersin.orgnih.govscielo.sa.cr The combination of molecular docking and MD simulations provides a powerful computational framework for the rational design and optimization of carbamate-based drugs. nih.gov

| Computational Technique | Application in Carbamate Research | Key Insights |

| Molecular Docking | Predicting the binding orientation of carbamate inhibitors in the active site of enzymes like acetylcholinesterase. | Identification of key amino acid residues and interactions responsible for binding affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the carbamate-protein complex over time and calculating binding free energies. | Understanding the dynamic behavior of the complex and confirming the stability of the predicted binding mode. |

Conclusion

2-Isopropoxyethyl carbamate (B1207046), while not a compound of extensive individual study, serves as a valuable case study within the broader and highly significant field of carbamate chemistry. Its structure encapsulates the key features of a primary carbamate with an additional ether functionality. Understanding its likely synthesis and reactivity, based on the well-established principles of carbamate chemistry, provides a framework for appreciating the chemical diversity and utility of this important class of organic compounds. The continued exploration of carbamates, from fundamental reactivity to their application in complex systems, promises to yield further innovations in science and technology.

Computational Chemistry and Molecular Modeling of 2 Isopropoxyethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, stability, and reactivity. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its behavior.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For carbamates, DFT is employed to investigate the relationship between their chemical reactivity and properties like toxicity. Frontier molecular orbital analysis, a common application of DFT, helps in identifying the regions of a molecule that are most likely to be involved in chemical reactions. For instance, in many carbamate (B1207046) compounds, the highest occupied molecular orbital (HOMO) is often located on the aromatic ring and adjacent oxygen and nitrogen atoms of the carbamoyl (B1232498) group, while the lowest unoccupied molecular orbital (LUMO) is typically found on the conjugated carbon atoms and the carbonyl carbon of the carbamate moiety. This distribution suggests that these sites are susceptible to nucleophilic attack, a key step in the mechanism of action for many carbamate-based inhibitors nih.gov.

DFT calculations have also been instrumental in studying the conformational landscape of carbamate monomers. By combining DFT with spectroscopic techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR), researchers can gain a fundamental understanding of the structure of carbamates. These studies have revealed that, compared to peptide bonds, carbamate units can be more rigid due to the extended delocalization of π-electrons along their backbone. Furthermore, DFT calculations have shown that cis configurations of the amide bond in carbamates can be energetically stable, a contrast to peptides which predominantly favor trans configurations nih.govacs.org.

A study on the formation of carbamates through CO2 absorption by 2-amino-2-methyl-1-propanol (B13486) (AMP) utilized DFT calculations to elucidate the reaction mechanism. The results highlighted the crucial role of water as a solvent and a basic reactant, leading to the formation of stable intermediates and suggesting a single-step, third-order reaction as the most probable pathway researchgate.net.

Table 1: Illustrative DFT-Calculated Properties for a Model Carbamate

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The data in this table is illustrative for a generic carbamate and is intended to represent the types of parameters obtained from DFT calculations.

The biological activity of a flexible molecule like 2-isopropoxyethyl carbamate is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. Computational methods are essential for exploring the potential energy surface (PES) of a molecule to map its conformational landscape nih.gov.

For carbamate-containing molecules, a thorough exploration of the conformational landscape can be achieved using conformational search tools implemented in software like the Maestro program. These tools often employ mixed torsional/low-mode sampling methods in a simulated solvent environment, using force fields such as OPLS-2005 to describe the atomic interactions. The resulting geometries are then typically optimized using DFT to obtain more accurate energy values nih.govacs.org. The amide resonance in carbamates has been studied in detail using both experimental and theoretical methods to estimate the rotational barriers of the C–N bond. These studies have shown that the amide resonance in carbamates is about 3–4 kcal mol–1 lower than in amides, which is attributed to steric and electronic perturbations from the additional oxygen atom nih.govacs.org.

Molecular Dynamics Simulations and Binding Site Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions with their environment, such as a protein binding site.

MD simulations are a valuable tool for studying the interactions between a ligand, such as a carbamate derivative, and its protein target. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to the binding affinity nih.govtandfonline.commdpi.com. For example, in a study of carbamate-based inhibitors of acetylcholinesterase (AChE), MD simulations were used to investigate the conformational changes in AChE upon ligand binding and to analyze the stability of the ligand-enzyme complexes. The results indicated that the inhibitors could interact with AChE without causing major changes to the protein's secondary and tertiary structures nih.govtandfonline.com.

Molecular docking, often used in conjunction with MD simulations, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Covalent docking approaches have been applied to carbamate derivatives that act as pseudo-irreversible inhibitors to determine their binding modes within the active sites of enzymes like cholinesterases nih.gov.

Table 2: Example of Ligand-Protein Interactions for a Carbamate Inhibitor from MD Simulations

| Interacting Residue (Protein) | Type of Interaction | Distance (Å) |

| Trp84 (AChE) | π-π Stacking | 3.5 |

| Phe330 (AChE) | π-π Stacking | 4.0 |

| Ser200 (AChE) | Hydrogen Bond | 2.8 |

| His440 (AChE) | Hydrogen Bond | 3.1 |

Note: This table presents illustrative data for a generic carbamate inhibitor of Acetylcholinesterase (AChE) to demonstrate the type of information obtained from MD simulations.

Accurately predicting the binding affinity of a ligand to a protein is a major goal of computational drug design. Free energy calculations provide a rigorous way to compute the binding free energy, which is directly related to the binding affinity. Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are powerful techniques for calculating the relative binding free energies of a series of related ligands. These methods involve computationally "transforming" one molecule into another in a series of small steps and calculating the free energy change for each step.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters through Computational Methods

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools and computational models are increasingly used to predict these properties, helping to prioritize compounds with favorable drug-like characteristics before they are synthesized and tested experimentally mdpi.comjonuns.comnih.govspringernature.comresearchgate.net.

For carbamate derivatives, various computational models can be employed to predict key ADME parameters. These predictions are typically based on the molecule's physicochemical properties, such as its lipophilicity (LogP), molecular weight, and polar surface area. For example, in a study of arachidonic acid carbamate derivatives, ADME properties were computed and found to be within an acceptable range for potential drug candidates nih.gov. These in silico predictions can guide the design of new compounds with improved pharmacokinetic profiles.

Table 3: Predicted ADME Properties for a Hypothetical Carbamate Compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | < 500 g/mol | < 500 |

| LogP | < 5 | -0.4 to +5.6 |

| H-bond Donors | < 5 | ≤ 5 |

| H-bond Acceptors | < 10 | ≤ 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeation | Moderate | Varies with target |

Note: This table provides an example of the types of ADME parameters that can be predicted computationally and their generally accepted ranges for oral drug candidates.

Virtual Screening and Lead Optimization through Computational Methods

The application of computational chemistry and molecular modeling has become an indispensable component of modern drug discovery and development. For a compound such as this compound, these in silico techniques offer a rapid and cost-effective avenue for identifying its potential biological targets and for optimizing its structure to enhance therapeutic efficacy. This section will detail the role of virtual screening in identifying potential protein targets for this compound and the subsequent lead optimization process using computational methodologies.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound, virtual screening can be employed to predict its binding affinity to a wide array of proteins, thereby hypothesizing its mechanism of action and potential therapeutic applications. The process generally involves the use of molecular docking simulations, where the three-dimensional structure of this compound is computationally fitted into the binding site of a target protein.

The effectiveness of this process relies on a scoring function that estimates the binding affinity between the ligand (this compound) and the protein. A higher score, often represented as a more negative value in units of kcal/mol, indicates a more favorable binding interaction. For instance, a hypothetical virtual screening of this compound against a panel of neurologically relevant enzymes could yield a range of docking scores, highlighting potential primary targets and off-targets.

Once a primary target is identified, the focus shifts to lead optimization. The goal of lead optimization is to modify the chemical structure of the lead compound (in this case, this compound) to improve its pharmacological properties, such as enhanced potency, selectivity, and improved pharmacokinetic profile. Computational methods play a pivotal role in this iterative process.

One of the key computational tools in lead optimization is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of carbamate analogs with known activities against a specific target, a 3D-QSAR model can be built. This model can then predict the activity of novel, unsynthesized derivatives of this compound, guiding medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency.

Molecular dynamics (MD) simulations are another powerful computational technique used in lead optimization. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

Detailed Research Findings

While specific research on the virtual screening and lead optimization of this compound is not extensively published, studies on structurally related carbamate derivatives provide a strong framework for how such computational investigations would proceed. For example, numerous studies have successfully employed these techniques to develop carbamate-based inhibitors for enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov

In a representative lead optimization study, a series of carbamate analogs would be designed by modifying the isopropoxyethyl moiety of the parent compound. These modifications could include altering the alkyl chain length, introducing aromatic rings, or adding various functional groups to probe the structure-activity relationship.

The following interactive data table illustrates hypothetical docking scores of this compound and its designed analogs against a target enzyme, such as acetylcholinesterase.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted IC50 (µM) |

| Lead-001 | This compound | -6.5 | 15.2 |

| Analog-002 | 2-Ethoxyethyl carbamate | -6.2 | 18.5 |

| Analog-003 | 2-Phenoxyethyl carbamate | -7.8 | 5.1 |

| Analog-004 | 3-Isopropoxypropyl carbamate | -6.8 | 12.8 |

| Analog-005 | 2-Isopropoxyethyl N-methyl carbamate | -7.1 | 9.7 |

These hypothetical results suggest that replacing the isopropoxy group with a phenoxy group (Analog-003) could significantly improve binding affinity. Further computational analysis, such as MD simulations, would then be performed on the most promising candidates to validate their binding stability and interaction patterns within the active site of the target protein. The insights gained from these computational studies would then guide the synthetic efforts toward the most promising carbamate derivatives for further biological evaluation.

Environmental Disposition and Biotransformation of Carbamate Compounds

Degradation Pathways in Environmental Matrices

Carbamate (B1207046) pesticides are generally considered to be less persistent in the environment compared to organochlorine pesticides due to their susceptibility to various degradation processes. nih.gov The primary routes of degradation for carbamate compounds in the environment include hydrolysis, photolysis, and microbial degradation. mmsl.cz

Hydrolysis is a significant chemical degradation pathway for many carbamate esters, particularly under alkaline conditions. researchgate.netnih.gov The process involves the cleavage of the ester linkage, which is a primary step in the breakdown of the carbamate structure. frontiersin.orgnih.gov This reaction typically results in the formation of an alcohol, an amine, and carbon dioxide. The rate of hydrolysis is influenced by factors such as pH and temperature, with degradation being more rapid in alkaline environments. researchgate.netnih.gov For instance, the degradation of some carbamates is significantly faster at a pH of 8.3 compared to a pH of 6.0. researchgate.net While hydrolysis can be a purely chemical process, it can also be facilitated by microbial enzymes. researchgate.net

The general mechanism for the base-induced hydrolysis of carbamates can proceed through different pathways, including the E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netrsc.org The stability of the carbamate linkage is a key factor in its persistence, and this stability can be influenced by the specific chemical structure of the compound. researchgate.net

Photolysis, or degradation by sunlight, is another important process that contributes to the breakdown of carbamate compounds in the environment. mmsl.cz When exposed to solar radiation, particularly ultraviolet (UV) light, carbamate molecules can absorb energy and undergo photochemical reactions. nih.gov These reactions can lead to the cleavage of chemical bonds and the formation of various degradation products. The efficiency of photolysis can be influenced by the presence of other substances in the environment that can act as photosensitizers.

Research on specific carbamates like Matacil (4-dimethyl-amino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate) has demonstrated that their degradation can be induced by photochemical processes in solution. nih.gov The specific products of photodegradation will vary depending on the chemical structure of the parent carbamate compound and the environmental conditions.

Microbial degradation is a critical process in the dissipation of carbamate pesticides from soil and water environments. nih.gov A diverse range of soil microorganisms, including bacteria and fungi, have demonstrated the ability to utilize carbamates as a source of carbon and nitrogen for their growth, thereby breaking them down into less complex and often less toxic substances. nih.govresearchgate.net This process is a key component of bioremediation strategies for contaminated sites.

The initial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govfrontiersin.orgnih.gov This enzymatic hydrolysis breaks the ester or amide bond, leading to the formation of metabolites that can then enter into other metabolic pathways. frontiersin.orgnih.gov For example, the degradation of carbofuran (B1668357) can be initiated by both biotic and abiotic processes, leading to metabolites such as 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran. researchgate.net The rate of microbial degradation can be influenced by various environmental factors, including temperature, moisture, pH, and the availability of other nutrients in the soil. nih.gov In some cases, soils with a history of carbamate application may develop adapted microbial populations capable of rapidly degrading these compounds. researchgate.net

Environmental Fate Modeling for Carbamate Compounds

Environmental fate models are computational tools used to predict the movement, transformation, and concentration of chemicals in the environment. researchgate.net These models integrate information about a chemical's properties with environmental characteristics to simulate its distribution and persistence in various environmental compartments like soil, water, and air. rsc.org For carbamate compounds, these models are essential for conducting environmental risk assessments and for understanding their potential long-term impacts. researchgate.netstone-env.com

The persistence of a pesticide in the environment is often described by its half-life (DT50), which is the time it takes for half of the initial amount of the substance to degrade. oregonstate.edu Carbamates are generally classified as non-persistent to moderately persistent pesticides, with soil half-lives typically ranging from a few days to several months. mmsl.czoregonstate.edu For example, the half-life of methiocarb (B1676386) in soil can be as short as 0.25 to 1.4 days, while pirimicarb (B1678450) can have a much longer half-life, ranging from 7 to 234 days. mmsl.cz The persistence of carbamates is influenced by a combination of degradation processes, including microbial activity, chemical hydrolysis, and photolysis. nih.govoregonstate.edu Factors such as soil type, organic matter content, temperature, and moisture can significantly affect the rate of degradation. researchgate.netnih.gov

The mobility of carbamate compounds in soil and their potential to leach into groundwater or move into surface water through runoff is determined by their solubility in water and their tendency to adsorb to soil particles. oregonstate.edu Carbamates with higher water solubility and lower adsorption to soil are more likely to be mobile. The movement of pesticides in soil can occur through diffusion or with the flow of water, posing a risk of contaminating groundwater and surface water resources. mmsl.cz

Table 1: Factors Influencing the Persistence of Carbamate Pesticides in Soil

| Factor | Influence on Persistence |

|---|---|

| Temperature | Increased temperature generally leads to faster degradation. nih.gov |

| Moisture | Higher moisture content can enhance microbial degradation. nih.gov |

| pH | Degradation is often more rapid in alkaline soils. researchgate.netnih.gov |

| Organic Matter | Higher organic matter can increase adsorption, potentially reducing mobility but also affecting bioavailability for microbial degradation. researchgate.net |

| Microbial Activity | Active and adapted microbial populations can significantly accelerate degradation. researchgate.net |

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For many carbamate insecticides, the potential for bioaccumulation is considered to be low. mmsl.cz This is largely due to their relatively rapid metabolism and excretion by organisms.

However, the assessment of bioaccumulation potential is a critical component of environmental risk assessment. researchgate.net While many carbamates have low bioaccumulation potential, it is still an important parameter to consider, especially for aquatic organisms. The properties of a specific carbamate compound will ultimately determine its potential to accumulate in living tissues.

Intellectual Property Landscape and Future Research Directions

Patent Analysis of Carbamate (B1207046) Compounds in Chemical and Related Industries

The intellectual property landscape for carbamate compounds is extensive, reflecting their broad utility across numerous sectors, most notably in pharmaceuticals and agrochemicals. The carbamate functional group's stability and its capacity to act as a peptide bond surrogate have made it a valuable motif in drug design. nsf.gov

Historically, patent activity for carbamates has been robust in the agrochemical field, where they are used as insecticides, fungicides, and herbicides. acs.org In recent decades, the pharmaceutical industry has become a major source of carbamate-related patents. These patents often cover new chemical entities where the carbamate moiety is integral to the molecule's therapeutic effect or serves to improve its pharmacokinetic properties. acs.org

Emerging trends in carbamate patents point towards increasingly specialized therapeutic applications. Recent patent literature describes carbamate derivatives for the treatment of a wide range of conditions, including:

Neurodegenerative Disorders : Compounds designed to prevent or treat diseases like Alzheimer's. acs.org

Oncology and Pain Management : Patents have been filed for carbamate compounds that modulate enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is implicated in pain signaling and cancer progression. googleapis.com

Epilepsy : Specific carbamate compounds have been patented for their potential use in treating status epilepticus.